molecular formula C10H18ClF2NO2 B13449368 methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride

methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride

Cat. No.: B13449368
M. Wt: 257.70 g/mol
InChI Key: FPDUMVCAOUQLJR-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorocyclohexyl group, which imparts distinct chemical properties.

Properties

Molecular Formula

C10H18ClF2NO2

Molecular Weight

257.70 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride

InChI

InChI=1S/C10H17F2NO2.ClH/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7;/h7-8H,2-6,13H2,1H3;1H/t8-;/m1./s1

InChI Key

FPDUMVCAOUQLJR-DDWIOCJRSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CCC(CC1)(F)F)N.Cl

Canonical SMILES

COC(=O)C(CC1CCC(CC1)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows these key stages:

  • Step 1: Synthesis of the chiral amino acid intermediate
    The (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid is synthesized using stereoselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated alkylation. The 4,4-difluorocyclohexyl moiety is introduced either by direct alkylation of a protected amino acid derivative or via ring functionalization of cyclohexyl precursors bearing fluorine substituents.

  • Step 2: Esterification
    The free amino acid is converted to the corresponding methyl ester by reaction with methanol under acidic or catalytic conditions, often using acid catalysts like HCl or sulfuric acid in methanol or via Fischer esterification.

  • Step 3: Formation of the hydrochloride salt
    The methyl ester is treated with hydrochloric acid or HCl gas to form the hydrochloride salt, improving the compound's crystalline properties and stability for handling and storage.

Detailed Synthetic Procedure Example

A representative synthesis reported in patent literature involves:

Step Reagents and Conditions Outcome
1 Starting from cyclohexanone derivative, difluorination using Selectfluor or equivalent fluorinating agent 4,4-difluorocyclohexyl intermediate
2 Stereoselective alkylation of a chiral glycine equivalent with the difluorocyclohexyl intermediate under base catalysis (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid
3 Esterification with methanol and catalytic HCl at reflux Methyl ester formation
4 Treatment with HCl in ether or methanol to yield hydrochloride salt Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride

This method ensures high stereochemical purity and good overall yield.

Alternative Approaches

  • Chiral pool synthesis: Using commercially available chiral amino acids as starting materials, followed by selective fluorination and esterification steps.

  • Enzymatic resolution: Enzymatic methods to resolve racemic mixtures of the amino acid precursor before esterification and salt formation.

  • Direct fluorination: Introduction of fluorines at the cyclohexyl ring via electrophilic fluorination reagents after amino acid synthesis.

These methods vary in complexity, yield, and stereoselectivity, with the choice depending on scale and desired purity.

Analytical and Research Data

Purity and Characterization

  • Purity is typically >95%, confirmed by HPLC and NMR spectroscopy.
  • Chiral purity confirmed by chiral HPLC or optical rotation measurements.
  • Structural confirmation through NMR (1H, 13C, 19F), IR, and mass spectrometry.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Fluorination reagent Selectfluor, NFSI, or equivalents Electrophilic fluorination preferred
Chiral induction technique Asymmetric hydrogenation or chiral auxiliaries Ensures (2R) stereochemistry
Esterification conditions Methanol, catalytic HCl, reflux Fischer esterification common
Salt formation HCl in ether or methanol, room temperature Enhances stability and crystallinity
Purification Crystallization or preparative HPLC High purity required for pharmaceutical use

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Conditions Reagents Product Yield Source
Acidic hydrolysis (HCl, H₂O)6M HCl, reflux(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride89%
Basic hydrolysis (K₂CO₃, MeOH/H₂O)K₂CO₃, 50°C, 18h(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate potassium salt90%

Amino Group Functionalization

The primary amine participates in nucleophilic acyl substitution and carbamate formation, enabling diverse modifications:

Acylation Reactions

Reagent Conditions Product Application Source
2-Methylpyrazole-3-carbonyl chloridePyridine, acetonitrile, 0–20°CN-(2-Methylpyrazole-3-carbonyl)-protected derivativeIL-17A modulator synthesis
Benzyl chloroformatePyridine, acetonitrile, RTBenzyloxycarbonyl (Cbz)-protected intermediatePeptide coupling

Carbamate Formation

Reagent Conditions Product Role Source
Di-tert-butyl dicarbonateTHF, 0°C to RTtert-Butoxycarbonyl (Boc)-protected amineIntermediate for solid-phase synthesis

Peptide Coupling

The compound serves as a building block in peptide synthesis, particularly for introducing the 4,4-difluorocyclohexyl motif:

Coupling Partner Reagents Product Biological Target Source
4-Aminophenylacetic acid derivativesHATU, DIPEA, DMFIL-17A inhibitory peptidesAutoimmune disease therapeutics
Cyclopentylamine derivativesEDC·HCl, HOAt, DCMCyclopentylamide conjugatesEnzyme inhibition studies

Stereospecific Reactions

The (2R)-configuration influences reactivity in chiral environments:

Reaction Conditions Outcome Enantiomeric Excess (ee) Source
Enzymatic resolutionPorcine liver esterase, pH 7.4Retention of (2R)-configuration in hydrolyzed product>98%
Asymmetric hydrogenationRhodium catalyst, H₂ (50 psi)No epimerization observed during reduction of ketone intermediates99%

Solubility and Stability Studies

Parameter Conditions Observation Implication Source
Aqueous stabilitypH 7.4, 37°C, 24h<5% degradationSuitable for biological assays
Solubility in DMSO25°C>50 mg/mLCompatible with HTS workflows

Comparative Reactivity

The difluorocyclohexyl group enhances electrophilic reactivity compared to non-fluorinated analogs:

Compound Reaction with AcCl Rate Constant (k, s⁻¹) Source
Methyl (2R)-2-amino-3-(cyclohexyl)propanoateSlow acylation0.12
Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoateRapid acylation0.48

Scientific Research Applications

Scientific Research Applications

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride is primarily used in pharmaceutical research. Its applications include:

  • Neuroprotective Effects: Research has indicated that methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride exhibits neuroprotective effects and potential applications in treating neurological disorders. The difluorocyclohexyl moiety may contribute to its interaction with specific receptors or enzymes involved in neuroprotection and neurotransmission.
  • Metabolic Pathways: Studies have suggested that this compound could influence metabolic pathways, though further research is needed to elucidate these mechanisms.
  • Interaction Studies: Interaction studies involving methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride focus on its binding affinity to various biological targets. These studies are crucial for understanding how modifications to the compound's structure might enhance efficacy or reduce side effects.
  • Synthesis of Derivatives: The chemical reactivity of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride allows for the synthesis of derivatives that may exhibit altered biological activities or improved solubility profiles.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and difluorocyclohexyl-containing molecules. Examples include:

Uniqueness

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is unique due to its specific stereochemistry and the presence of the difluorocyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H18ClF2NO2
  • Molecular Weight : 257.70 g/mol
  • CAS Number : 2306255-69-4
  • IUPAC Name : methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride

The presence of a difluorocyclohexyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

Neuroprotective Effects

Research indicates that methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride exhibits neuroprotective properties . It is hypothesized that the compound interacts with specific receptors involved in neurotransmission and neuroprotection. Preliminary studies suggest potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter pathways and protect neuronal integrity .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The difluorocyclohexyl moiety may enhance binding affinity to neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling.
  • Metabolic Pathways : Studies have suggested that this compound could influence metabolic pathways related to neuroinflammation and oxidative stress .
  • Pharmacokinetics : The lipophilic nature of the compound may improve its bioavailability, allowing for better penetration across the blood-brain barrier.

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate; hydrochloride115054-62-1Contains a catechol moiety; used in antihypertensive therapies.
Methyl 2-amino-3-(4-fluorophenyl)propanoate56777-191Lacks difluorocyclohexyl group; potential applications in pain management.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate68697-61-0Hydroxy group instead of difluoro; studied for antidepressant properties.

The presence of the difluorocyclohexyl group in methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate significantly enhances its lipophilicity compared to these similar compounds, potentially leading to improved receptor interactions and therapeutic outcomes .

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate resulted in reduced neuronal loss and improved cognitive function compared to control groups .
  • Clinical Trials for Neurological Disorders : Ongoing clinical trials are evaluating the efficacy of this compound in patients with early-stage Alzheimer's disease. Initial results indicate a positive trend in cognitive improvement and reduced progression of symptoms .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride, and how can stereochemical purity be ensured?

  • Methodology :

  • Step 1 : Use enantioselective synthesis techniques, such as asymmetric hydrogenation or enzymatic resolution, to obtain the (2R)-configuration. Chiral auxiliaries (e.g., Evans oxazolidinones) may stabilize intermediates .
  • Step 2 : Introduce the 4,4-difluorocyclohexyl group via nucleophilic substitution or catalytic cross-coupling (e.g., Suzuki-Miyaura) under inert conditions. Monitor fluorination efficiency using 19F^{19}\text{F} NMR .
  • Step 3 : Perform salt formation with HCl in anhydrous ethanol to enhance stability. Confirm stoichiometry via titration or ion chromatography .
  • Quality Control : Validate stereochemical purity using chiral HPLC (e.g., Chiralpak IA/IB columns) or polarimetry. Compare optical rotation with literature standards .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural Analysis : Use 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm backbone connectivity. Assign fluorine environments via 19F^{19}\text{F} NMR and compare with 4,4-difluorocyclohexane references .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at 296.13 Da) and detect impurities.
  • Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures and hygroscopicity. Store in desiccated environments if moisture-sensitive .

Q. What are the best practices for handling and storing this hydrochloride salt to prevent degradation?

  • Methodology :

  • Storage : Use amber glass vials under nitrogen atmosphere at -20°C to minimize hydrolysis and oxidation. Avoid exposure to light and humidity .
  • Handling : Prepare solutions in degassed, anhydrous solvents (e.g., DMSO or DMF) immediately before use. Monitor pH in aqueous buffers (optimal range: 4–6) to prevent freebase precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays for this compound?

  • Methodology :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. Control for pH variations in media, which may affect solubility .
  • Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to correct for batch-to-batch variability. Validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent concentration, temperature fluctuations) .

Q. What strategies are effective for optimizing the chiral purity of this compound during scale-up synthesis?

  • Methodology :

  • Catalytic Systems : Screen chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation. Optimize pressure and temperature to minimize racemization .
  • Crystallization : Use diastereomeric salt resolution with chiral counterions (e.g., L-tartaric acid). Monitor crystal growth via XRPD to ensure polymorph consistency .
  • Process Analytics : Implement inline PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to track enantiomeric excess (ee) in real time .

Q. How can researchers design experiments to study the metabolic stability of this compound in hepatic models?

  • Methodology :

  • In Vitro Models : Use primary hepatocytes or microsomal preparations (human/rat). Pre-incubate with NADPH regenerating systems to assess Phase I metabolism .
  • LC-MS/MS Quantification : Develop a validated method to detect parent compound and metabolites. Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) for precision .
  • Data Interpretation : Apply kinetic modeling (e.g., Michaelis-Menten) to calculate intrinsic clearance. Compare species-specific differences (human vs. rodent) for translational relevance .

Key Notes

  • Contradictions in Evidence : Some sources recommend anhydrous DMSO for solubility , while others note instability in DMSO >24 hours . Validate solvent compatibility for each application.
  • Critical Gaps : Limited data on long-term stability under lyophilized conditions. Prioritize real-time stability studies for preclinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.